(1S,4S)-bicyclo[2.2.1]hept-5-en-2-one
Description
Historical Perspectives on Bicyclic Ketone Chemistry and Chirality
The study of bicyclic ketones, such as those with the bicyclo[2.2.1]heptane skeleton, has a rich history intertwined with the development of stereochemistry. wikipedia.org The rigid, bridged structure of these molecules provided chemists with unique systems to probe the spatial arrangement of atoms and the consequences of such arrangements on chemical reactivity. Early investigations into compounds like camphor (B46023), a naturally occurring bicyclic ketone, were instrumental in understanding concepts of chirality and optical activity. wikipedia.org The term "chirality," derived from the Greek word for hand, describes molecules that are non-superimposable on their mirror images. wikipedia.org This property was first observed in the early 19th century through the rotation of plane-polarized light by chiral substances. wikipedia.org The work of scientists like Louis Pasteur in the mid-1800s laid the groundwork for understanding that this phenomenon had a molecular basis. wikipedia.org Bicyclic ketones, with their well-defined and conformationally restricted structures, served as ideal models for studying stereoisomerism long before the advent of modern analytical techniques.
Role of Norbornenone Frameworks in Contemporary Organic Synthesis Research
The norbornene moiety, the parent structure of bicyclo[2.2.1]hept-5-en-2-one, is a versatile building block in modern organic synthesis. nih.gov Its strained double bond makes it highly reactive in a variety of transformations, including cycloaddition reactions. nih.gov The bicyclo[2.2.1]hept-5-en-2-one framework, often referred to as 5-norbornen-2-one, is a key intermediate in the synthesis of a wide range of complex organic molecules. nih.govnist.gov These include natural products such as prostaglandins (B1171923) and certain terpenes, as well as carbocyclic sugars and cyclopentane-containing polymers. ku.ac.ke The rigid structure of the norbornenone scaffold allows for a high degree of stereocontrol in chemical reactions, making it an invaluable tool for asymmetric synthesis. nih.gov Furthermore, norbornene derivatives are utilized in the development of novel polymeric materials through ring-opening metathesis polymerization (ROMP), leading to polymers with high glass transition temperatures and optical clarity. wikipedia.orgacs.org
Enantiomeric Purity as a Critical Aspect in Advanced Chemical Research
Enantiomeric purity, a measure of the excess of one enantiomer over the other in a mixture, is of paramount importance in many areas of chemical research, particularly in the pharmaceutical and materials science industries. numberanalytics.commdpi.com Enantiomers, while having identical physical properties in an achiral environment, can exhibit vastly different biological activities. numberanalytics.commusechem.com This is because biological systems, such as enzymes and receptors, are themselves chiral and interact differently with each enantiomer of a chiral molecule. mdpi.com
The tragic case of thalidomide (B1683933) in the mid-20th century serves as a stark reminder of the importance of enantiomeric purity. musechem.comlongdom.org One enantiomer of thalidomide was an effective sedative, while the other was a potent teratogen, causing severe birth defects. musechem.comlongdom.org This event spurred the development of techniques for the separation and synthesis of single enantiomers and led to stricter regulations regarding the enantiomeric purity of drugs. numberanalytics.com In materials science, the use of enantiomerically pure compounds can lead to materials with unique optical and mechanical properties. longdom.org The production of enantiomerically pure compounds is also a key aspect of green chemistry, as it can improve the efficiency of chemical reactions and reduce waste. numberanalytics.com
Overview of Key Research Areas in (1S,4S)-bicyclo[2.2.1]hept-5-en-2-one Chemistry
Research on this compound and its derivatives is multifaceted, spanning various domains of organic chemistry. A significant area of focus is its application as a chiral starting material for the asymmetric synthesis of complex molecules. The defined stereochemistry of the (1S,4S) enantiomer allows for the transfer of chirality to new products with a high degree of control. ku.ac.ke
Another key research area involves the use of this compound and its derivatives as chiral ligands in transition metal catalysis. The rigid bicyclic framework can create a well-defined chiral environment around a metal center, enabling highly enantioselective transformations. nih.gov Furthermore, the reactivity of the carbonyl group and the double bond in the norbornenone system has been extensively explored. This includes studies on nucleophilic additions to the ketone, cycloaddition reactions involving the alkene, and rearrangements of the bicyclic skeleton. nih.gov The development of novel synthetic routes to access enantiomerically pure this compound and its analogues remains an active field of investigation, with methods such as enzymatic resolutions and asymmetric Diels-Alder reactions being prominent. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
(1S,4S)-bicyclo[2.2.1]hept-5-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c8-7-4-5-1-2-6(7)3-5/h1-2,5-6H,3-4H2/t5-,6+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQXEIFQYCVOPD-NTSWFWBYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)C1C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CC(=O)[C@@H]1C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies for Enantiopure 1s,4s Bicyclo 2.2.1 Hept 5 En 2 One and Its Chiral Derivatives
Chiral Pool-Based Methodologies and Their Evolution
The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure compounds from natural sources, such as amino acids, carbohydrates, and terpenes. metu.edu.trnih.gov These molecules serve as versatile starting materials, incorporating their inherent chirality directly into synthetic targets. metu.edu.tr
Derivatization from Naturally Occurring Chiral Precursors
The synthesis of complex chiral molecules often begins with readily available natural products. nih.gov Terpenes, in particular, have been widely utilized by synthetic chemists due to their low cost and high abundance. nih.gov For instance, compounds like camphor (B46023) and (-)-carvone, which possess bicyclic or cyclic structures, can serve as foundational starting points for the synthesis of more complex norbornene-type frameworks. The general strategy involves leveraging the existing stereocenters of the natural product and applying a series of chemical transformations to construct the desired bicyclo[2.2.1]heptane skeleton. This approach ensures that the chirality is transferred from the starting material to the final product. While direct conversion of a common terpene to (1S,4S)-bicyclo[2.2.1]hept-5-en-2-one is a multi-step process, the principles of chiral pool synthesis provide a robust foundation for creating a wide array of chiral bicyclic derivatives. researchgate.net
Application of Meso-Anhydride Desymmetrization
A highly effective and widely adopted strategy for synthesizing chiral norbornene derivatives is the asymmetric desymmetrization of a meso starting material. irb.hr This approach typically begins with the Diels-Alder reaction between cyclopentadiene (B3395910) and maleic anhydride, which produces the cis-5-norbornene-exo-2,3-dicarboxylic anhydride, a meso compound. psu.edu
The key step is the enantioselective opening of the meso-anhydride using a chiral alcohol or amine, often in the presence of a chiral catalyst. metu.edu.trirb.hr Cinchona alkaloids, such as quinine (B1679958) and quinidine, have proven to be particularly effective catalysts for the alcoholysis of the anhydride, yielding a hemiester with high enantiomeric excess (ee). metu.edu.trpsu.edu For example, the quinidine-mediated desymmetrization of the meso-anhydride with methanol (B129727) can produce the (2R,3S)-(+)-cis-monoester with up to 98% ee. metu.edu.tr This chiral hemiester is a versatile intermediate that can be converted into a variety of functionalized norbornene derivatives through selective manipulation of its two distinct carboxylic acid groups. irb.hr
| Chiral Catalyst/Reagent | Nucleophile | Product | Enantiomeric Excess (ee) | Reference |
| Quinidine | Methanol | (2R,3S)-(+)-cis-monoester | Up to 98% | metu.edu.tr |
| Quinine | Methanol | (2S,3R)-(-)-cis-monoester | Up to 98% | psu.edu |
| Methyl Prolinate | - | Chiral imide-acid | High diastereoselectivity | globalauthorid.com |
Asymmetric Catalytic Routes to Norbornenone Derivatives
Asymmetric catalysis offers a powerful and atom-economical alternative to chiral pool and auxiliary-based methods. magtech.com.cn By using a small amount of a chiral catalyst, it is possible to generate large quantities of an enantiomerically enriched product.
Transition Metal-Catalyzed Enantioselective Syntheses
Transition metals such as palladium, rhodium, gold, and iridium are at the forefront of asymmetric catalysis due to their diverse reactivity. researchgate.netacs.orgnih.gov In the context of norbornene derivatives, these catalysts can facilitate a wide range of transformations, including cycloadditions, C-H functionalization, and cycloisomerizations, to construct the chiral bicyclic framework with high stereocontrol. magtech.com.cnresearchgate.net
Palladium catalysis is a cornerstone of modern organic synthesis. The Catellani reaction, a palladium/norbornene cooperative catalytic process, is a powerful method for the synthesis of highly substituted aromatic compounds. researchgate.netchem-station.com This reaction allows for the sequential functionalization of an aryl halide at both the ortho and ipso positions in a single operation. snnu.edu.cn
The reaction mechanism involves the oxidative addition of palladium(0) to an aryl halide, followed by carbopalladation with norbornene. wikipedia.org This forms a key arylnorborylpalladacycle intermediate, which enables a subsequent C-H functionalization at the ortho position of the aryl group, followed by a terminating cross-coupling reaction at the ipso position. snnu.edu.cnwikipedia.org By employing a chiral derivative of norbornene as a co-catalyst, this process can be rendered asymmetric, leading to the synthesis of chiral polysubstituted arenes with central, axial, or planar chirality. sciengine.com The development of efficient synthetic routes to C2-substituted chiral norbornenes is crucial for advancing this methodology. sciengine.com
| Reaction Type | Catalyst System | Key Feature | Application | Reference |
| Catellani Reaction | Pd(0) / Norbornene | Domino reaction functionalizing aryl iodides at ortho and ipso positions. | Synthesis of highly substituted arenes. | researchgate.netchem-station.com |
| Asymmetric Catellani | Pd(0) / Chiral Norbornene | Enantioselective synthesis of chiral polysubstituted arenes. | Construction of central, axial, and planar chirality. | sciengine.com |
| Asymmetric Aminoacyloxylation | Pd(II) / Chiral Ligand | Desymmetrization of cyclopentenes to form oxygenated 2-azabicyclo[2.2.1]heptanes. | Synthesis of bridged aza-bicyclic structures. | researchgate.net |
| Oxidative Desymmetrization | Pd(II) / Chiral Ligand | Desymmetrization of meso-dibenzoates. | Synthesis of chiral γ-benzoyloxy cycloalkenones. | rsc.org |
Homogeneous gold catalysis has emerged as a powerful tool for C-C and C-heteroatom bond formation, particularly through the activation of alkynes, allenes, and alkenes toward nucleophilic attack. frontiersin.org Gold catalysts, being soft, carbophilic Lewis acids, can mediate complex cycloisomerization cascades to rapidly build molecular complexity from simple unsaturated precursors. frontiersin.orgnih.gov
This strategy has been applied to the synthesis of norbornene-embedded structures. For example, a gold(I)- and chiral Brønsted acid-catalyzed cycloisomerization/Diels–Alder (CDA) reaction of (E)-1,10-dien-4-yn-3-yl acetates has been developed for the enantioselective synthesis of tricyclic frameworks containing a norbornene core. acs.org Similarly, gold-catalyzed cycloisomerizations of vinylallenes provide reliable access to highly substituted cyclopentadienes, which are precursors for Diels-Alder reactions to form norbornene systems. acs.org The reaction proceeds through the coordination of the gold catalyst to the allene, triggering a cyclization cascade that can be controlled to achieve high regioselectivity. nih.gov
| Substrate Type | Catalyst System | Transformation | Product Type | Reference |
| 1,10-Dien-4-yn-3-yl acetates | Gold(I) / Chiral Brønsted Acid | Cycloisomerization/Diels–Alder (CDA) | Norbornene-embedded tricarbocycles | acs.org |
| Bromoallenyl ketones | Au(I) or Au(III) | Regiodivergent cycloisomerization | Substituted bromofurans | nih.gov |
| Vinylallenes | Cationic Gold(I) | Migratory cycloisomerization | Highly substituted cyclopentadienes | acs.org |
| Propargylic ynoates | BrettPhosAuCl | metu.edu.trmetu.edu.tr-rearrangement / Diels-Alder | Naphtho[2,3-c]furan-1(3-H)-ones | nih.gov |
Copper and Other Metal-Complex Mediated Asymmetric Inductions
Catalytic asymmetric synthesis represents a powerful approach for generating enantiopure compounds. In the context of norbornenone synthesis, chiral Lewis acids are widely used to catalyze the Diels-Alder reaction between a diene and a dienophile, effectively controlling the stereochemical outcome. wiley-vch.de
Copper(II)-bisoxazoline complexes have proven to be effective catalysts for the asymmetric Diels-Alder cycloaddition of α-thioacrylates with cyclopentadiene. rsc.org This method yields the endo cycloadduct with high diastereomeric excess (de) and enantiomeric excess (ee). Subsequent deprotection of the thioester furnishes the target (1S,4S)-norbornenone with high enantioselectivity. rsc.org The reaction demonstrates the utility of copper complexes in achieving excellent stereocontrol. rsc.org
Performance of a Cu(II)-Bisoxazoline Catalyst in Asymmetric Diels-Alder Reaction rsc.org
| Dienophile | Yield (%) | Diastereomeric Excess (de, %) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| α-Thioacrylate | Up to 92 | 88 | >95 |
Beyond copper, a variety of other metal-based chiral Lewis acid catalysts have been developed for asymmetric Diels-Alder reactions. wiley-vch.de These include complexes of boron, aluminum, and indium. wiley-vch.descielo.br For instance, chiral oxazaborolidines derived from amino acids can catalyze cycloadditions with quantitative yields and controlled enantioselectivity. scielo.br Similarly, chiral aluminum catalysts have been successfully applied in the synthesis of prostaglandin (B15479496) precursors, achieving high yield and enantioselectivity in the reaction between 5-(benzyloxymethyl)-1,3-cyclopentadiene and an acryloyl-oxazolidinone dienophile. scielo.br The choice of metal and ligand is critical, as it dictates the geometry of the transition state and, consequently, the stereochemical outcome of the reaction. lookchem.com
Organocatalytic Approaches for Stereocontrol
Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering advantages in terms of cost, toxicity, and operational simplicity. core.ac.uk For the synthesis of chiral bicyclo[2.2.1]heptane systems, organocatalysts activate substrates through the formation of transient, chiral intermediates. A prominent strategy involves the use of chiral secondary amines, such as imidazolidinone derivatives, which react with α,β-unsaturated aldehydes to form chiral iminium ions. princeton.edu This activation lowers the LUMO of the dienophile, accelerating the Diels-Alder reaction and creating a chiral environment that directs the approach of the diene. core.ac.ukprinceton.edu
This approach has been successfully applied to the Diels-Alder reaction between various aldehydes and cyclopentadiene, affording the corresponding bicyclo[2.2.1]heptene products with excellent enantioselectivity (up to 93% ee). princeton.edu The steric environment of the catalyst effectively shields one face of the dienophile, leading to high levels of asymmetric induction. core.ac.uk Furthermore, chiral organic catalysts derived from natural cinchona alkaloids have been used to activate maleimides, enabling their highly stereoselective interception of photochemically generated dienes. unipd.itresearchgate.net
Organocatalytic Diels-Alder Reaction of Cinnamaldehyde and Cyclopentadiene princeton.edu
| Catalyst | Catalyst Loading (mol %) | Yield (%) | Exo:Endo Ratio | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Imidazolidinone Salt | 5 | 82 | 20:1 | 93 |
An organocatalytic formal [4+2] cycloaddition has also been developed to provide rapid access to bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild conditions. rsc.org
Chemoenzymatic Synthetic Pathways
Chemoenzymatic strategies combine the selectivity of enzymatic transformations with the practicality of chemical synthesis to produce enantiopure compounds. Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic mixtures. nih.gov A practical process has been described for the synthesis of enantiomerically pure (1R,4R)- and (2S,4S)-bicyclo[2.2.1]heptan-2,5-diones, which are derivatives of the norbornenone scaffold. nih.gov
The process begins with a standard racemic mixture of endo- and exo-2-acetoxy-5-norbornene. An enzymatic resolution step, likely involving a lipase (B570770), selectively processes one enantiomer, allowing for the separation of the two enantiomers with high purity. nih.gov Subsequent chemical transformations convert the resolved intermediates into the desired enantiopure bicyclic diones. nih.gov This approach leverages the high stereoselectivity of enzymes like Candida lipase to establish the key chiral centers in the bicyclic system. nih.gov
Diastereoselective Diels-Alder Cycloadditions for Norbornenone Scaffolds
The Diels-Alder reaction is a cornerstone of organic synthesis for constructing six-membered rings and is particularly well-suited for creating the bicyclo[2.2.1]heptane core of norbornenone. nih.govwiley-vch.de This [4+2] cycloaddition between a conjugated diene (e.g., cyclopentadiene) and a dienophile can generate up to four new chiral centers in a single, stereoselective step. nih.gov The versatility and predictability of this reaction have led to its innumerable applications in the synthesis of complex organic molecules. nih.gov Achieving high diastereoselectivity is crucial, and this is governed by factors controlling the facial selectivity and the endo/exo orientation of the substituents in the resulting cycloadduct. nih.govrsc.org
Control of Endo/Exo Selectivity in Cycloadditions
In Diels-Alder reactions, the dienophile can approach the diene in two main orientations, leading to either endo or exo products. According to the Alder Endo Rule, the endo isomer is often the kinetically favored product, even though it is typically the more sterically hindered. masterorganicchemistry.com This preference is attributed to stabilizing secondary orbital interactions between the electron-withdrawing groups of the dienophile and the developing double bond in the diene component of the transition state. masterorganicchemistry.com
However, the exo adduct is frequently the thermodynamically more stable product due to reduced steric repulsion. scielo.brresearchgate.net Therefore, the reaction conditions can be manipulated to favor one isomer over the other.
Kinetic vs. Thermodynamic Control : Reactions run at lower temperatures tend to yield the kinetically favored endo product. scielo.br Conversely, higher temperatures can provide enough energy to overcome the retro-Diels-Alder barrier, allowing the system to equilibrate to the more stable exo product. latech.edu
Lewis Acid Catalysis : The use of Lewis acids (e.g., SnCl₄, TiCl₄) can enhance the rate of the Diels-Alder reaction and often increases the endo:exo selectivity by coordinating to the dienophile and strengthening the secondary orbital interactions. masterorganicchemistry.com
Solvent and Steric Effects : The polarity of the solvent can influence the diastereoselectivity of the reaction. latech.edu Additionally, bulky substituents on the diene or dienophile can sterically disfavor the endo transition state, leading to a higher proportion of the exo product. nih.gov
Asymmetric Induction in Diels-Alder Reactions via Chiral Auxiliaries
To achieve enantioselectivity in the Diels-Alder reaction, a source of chirality is required. One of the most established methods is the use of a chiral auxiliary—a chiral molecule that is temporarily attached to the achiral dienophile. nih.govwikipedia.org The auxiliary directs the diene to attack one of the two prochiral faces of the dienophile, resulting in the formation of one diastereomer in excess. researchgate.net
A variety of effective chiral auxiliaries have been developed, many of which are derived from commercially available, enantiopure natural products. researchgate.net For example, acrylate (B77674) esters of cis-1-arylsulfonamido-2-indanols have been used as highly effective chiral auxiliaries in Lewis acid-promoted Diels-Alder reactions with cyclopentadiene. nih.gov These reactions proceed with complete endo-selectivity and high diastereoselectivity. nih.gov Other widely used auxiliaries include oxazolidinones and camphor derivatives. researchgate.netharvard.edu After the cycloaddition, the auxiliary can be cleaved under mild conditions and often recovered for reuse, making the process more efficient. nih.govthieme-connect.com
Examples of Chiral Auxiliaries in Asymmetric Diels-Alder Reactions
| Chiral Auxiliary | Dienophile | Conditions | Diastereomeric Excess (de, %) | Reference |
|---|---|---|---|---|
| cis-1-Arylsulfonamido-2-indanol | Acrylate | Lewis Acid (e.g., Et₂AlCl) | 92 | nih.gov |
| D-Pantolactone | Acrylate | Lewis Acid (TiCl₄) | >99.8 (after crystallization) | thieme-connect.com |
| Oxazolidinone | N-Acryloyloxazolidinone | Lewis Acid (e.g., Me₂AlCl) | >99 | harvard.edu |
Atom-Economic and Green Chemistry Considerations in Synthesis
The principles of green chemistry encourage the design of chemical processes that are efficient, safe, and environmentally benign. nih.gov One key principle is atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wordpress.comwikipedia.org
The Diels-Alder reaction is an exemplary case of an atom-economical transformation. nih.gov As a [4+2] cycloaddition, it is an addition reaction where all atoms from the diene and dienophile are combined to form the product, with no byproducts generated. nih.gov This results in a theoretical atom economy of 100%, a hallmark of green chemical synthesis. nih.govwikipedia.org
Further green chemistry considerations in the synthesis of norbornenone scaffolds include:
Catalysis over Stoichiometric Reagents : The use of catalytic amounts of Lewis acids, organocatalysts, or enzymes is preferable to using stoichiometric chiral auxiliaries or reagents, as it reduces waste. core.ac.ukrsc.org
Use of Greener Solvents : Research has explored conducting Diels-Alder reactions in more environmentally friendly media. Water, in particular, has been shown to be a viable medium, sometimes even accelerating the reaction rate. mjcce.org.mkmjcce.org.mk
Energy Efficiency : Performing reactions at ambient temperature and pressure, as is often possible with highly reactive organocatalytic systems, reduces energy consumption. rsc.org
By integrating high atom economy with catalytic methods and greener reaction conditions, the synthesis of this compound and its derivatives can be aligned with the goals of sustainable chemistry. nih.govmjcce.org.mk
Mechanistic Investigations and Reactivity Profiles of 1s,4s Bicyclo 2.2.1 Hept 5 En 2 One in Organic Transformations
Reactivity of the Ketone Carbonyl Group
The carbonyl group in (1S,4S)-bicyclo[2.2.1]hept-5-en-2-one is a primary site for synthetic modification. Its reactivity is influenced by the steric hindrance imposed by the bicyclic structure, which often dictates the stereochemical outcome of reactions.
Nucleophilic Additions and Reductions
Nucleophilic attack on the carbonyl carbon of bicyclo[2.2.1]hept-5-en-2-one is highly stereoselective. The approach of the nucleophile is generally favored from the less sterically hindered exo face, leading to the formation of endo-alcohols. However, the stereoselectivity is dependent on the nature and size of the nucleophilic reagent.
Reduction of the ketone with various hydride reagents demonstrates this principle. The facial selectivity is often controlled by a combination of steric and electronic factors. For instance, reductions with complex metal hydrides typically result in a mixture of endo and exo alcohol products, with the endo alcohol being the major product due to the preferred exo attack of the hydride.
In a related system, the addition of lithium organocuprates to 7-oxabicyclo[2.2.1]hept-5-en-2-one occurs with high stereoselectivity to the hindered endo face of the carbonyl group, showcasing how reagent choice can invert the typical selectivity. capes.gov.br The reduction of the related bicyclo[2.2.2]octane-2,6-dione with baker's yeast also yields specific stereoisomers with high enantiomeric excess. capes.gov.br
| Reagent | Product(s) | Stereoselectivity (endo:exo) | Reference |
| NaBH4, CeCl3 | (1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-ol | 86:14 | N/A |
| L-Selectride® | (1S,2S,4S)-bicyclo[2.2.1]hept-5-en-2-ol | >99:1 | N/A |
| Baker's Yeast | (1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-ol | High e.e. | capes.gov.br |
Enolate Chemistry and Functionalization at Adjacent Positions
The carbon atoms alpha to the carbonyl group (C1 and C3) can be functionalized via enolate intermediates. The formation of the enolate and its subsequent reaction are subject to stereoelectronic control inherent in the rigid bicyclic system. Deprotonation typically occurs at the C3 position to form the thermodynamic enolate.
Alkylation of the enolate of norbornenones provides a route to substituted bicyclic systems. acs.org The reaction of the lithium enolate with electrophiles, such as acetyl chloride, allows for the introduction of functional groups at the C3 position. ethz.ch These reactions are crucial for the synthesis of complex natural products and other chiral molecules. The intramolecular alkylation of related bromo enones in bicyclo[2.2.2]oct-5-en-2-one systems has also been shown to produce bridged polycyclic structures efficiently. rsc.org
Transformations Involving the Bicyclic Alkene Moiety
The strained double bond in the bicyclo[2.2.1]heptene ring system is highly reactive towards a variety of reagents, enabling a wide array of functionalization strategies.
Electrophilic Additions and Cycloadditions
Electrophilic additions to the double bond of bicyclo[2.2.1]hept-5-en-2-one are characterized by high regio- and stereoselectivity. The carbonyl group exerts a significant electronic influence, making it a π-withdrawing and a σ-donating group through homoconjugation. mdpi.com This effect stabilizes a cationic intermediate at the C6 position, leading to the formation of C5-substituted products. mdpi.com The attack of the electrophile occurs preferentially from the exo face.
The strained alkene also participates readily in cycloaddition reactions. While it is often formed via [4+2] Diels-Alder reactions, it can also act as a reactant. masterorganicchemistry.comnih.gov Ruthenium-catalyzed [2+2] cycloadditions with unsymmetrical alkynes have been reported for related aza- and oxa-bicyclic systems, yielding highly functionalized bicyclo[3.2.0] structures after further transformations. cdnsciencepub.com Photochemical [2+2] cycloadditions are also a viable strategy for constructing new bicyclic frameworks from these systems. rsc.org
Radical-Mediated Transformations
The alkene moiety is susceptible to radical additions. These reactions often proceed with high stereoselectivity, with the radical adding to the less hindered exo face of the double bond. For example, radical additions to the related 7-oxabicyclo[2.2.1]hept-5-en-2-one have been utilized in the synthesis of complex molecules like the Corey lactone. acs.org
Furthermore, alkoxyl radicals generated from norbornenol derivatives can undergo β-scission reactions, leading to ring-opening and the formation of functionalized cyclopentyl derivatives. sonar.ch This radical fragmentation pathway provides a powerful method for converting the rigid bicyclic system into more flexible carbocyclic structures.
Hydrofunctionalization Reactions
Hydrofunctionalization reactions, such as hydroboration-oxidation and oxymercuration-demercuration, provide reliable methods for the stereoselective addition of water across the double bond.
Hydroboration-oxidation of norbornene and its derivatives proceeds with high regio- and stereoselectivity. acs.org The boron atom adds to the C6 position from the exo face, and subsequent oxidation yields the corresponding exo-alcohol at the C5 position. This method has been used to prepare key intermediates for carbocyclic nucleoside analogues from derivatives of bicyclo[2.2.1]hept-5-en-2-one. researchgate.netkirj.ee
Oxymercuration-demercuration also exhibits high stereoselectivity in strained bicyclic olefins. acs.org The reaction typically results in the exo-addition of the mercuric acetate (B1210297), followed by nucleophilic attack at the C6 position. In the case of 2-benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one, oxymercuration proceeds with exclusive exo attack on the double bond. rsc.org
| Reaction | Reagent(s) | Product | Stereochemistry | Reference |
| Hydroboration-Oxidation | 1. BH3-THF 2. H2O2, NaOH | 5-exo-hydroxybicyclo[2.2.1]heptan-2-one | exo-OH at C5 | acs.org |
| Oxymercuration-Demercuration | 1. Hg(OAc)2, H2O 2. NaBH4 | 6-exo-hydroxybicyclo[2.2.1]heptan-2-one | exo-OH at C6 | acs.org |
Transition Metal-Mediated and Catalytic Functionalizations
The strained olefin and the carbonyl group in this compound provide versatile handles for transition metal-catalyzed transformations. These methods enable the efficient construction of complex molecules through C-H functionalization, polymerization, and domino reactions.
Transition metal-catalyzed C-H functionalization has become a powerful tool for direct and efficient molecular modification. researchgate.net In molecules containing a ketone, the carbonyl group can act as an effective directing group, coordinating to the metal center and positioning it for the selective activation of a nearby C-H bond. rsc.orgrsc.org
For bicyclic ketones, this strategy allows for the functionalization of otherwise unreactive C-H bonds. The general mechanism often involves the coordination of the ketone's oxygen to the transition metal catalyst. rsc.org This brings the metal into close proximity to a specific C-H bond (e.g., at the ortho-position in aryl ketones or at specific sites in aliphatic systems), facilitating oxidative addition to form a metallacyclic intermediate. rsc.orgosti.gov Subsequent steps, such as migratory insertion of an alkene or alkyne, followed by reductive elimination, complete the catalytic cycle and deliver the functionalized product. rsc.org Ruthenium, rhodium, and palladium are common catalysts for these transformations. rsc.orgacs.org While direct C-H functionalization examples on the parent this compound are specific, the principles are broadly applied to ketone-containing molecules, including those with strained bicyclic frameworks. researchgate.netrsc.org
Table 2: General Strategies for Ketone-Directed C-H Functionalization
| Catalyst Type | Directing Group | C-H Bond Activated | Coupling Partner | Reaction Type | Reference(s) |
| Ru(0) | Ketone Carbonyl | Aryl C(sp²)-H (ortho) | Alkenes | Hydroarylation / Alkylation | rsc.org |
| Rh(III) | Ketone-derived Imine | Aryl C(sp²)-H (ortho) | Alkenes | Alkenylation | acs.org |
| Pd(II) | Ketone Carbonyl | Olefinic C(sp²)-H (β-position) | Aryl Halides | Arylation | rsc.org |
| Rh(I) | Ketone Carbonyl | Alkane C(sp³)-H | Alkanes | C-H Activation | osti.gov |
The high ring strain of the norbornene moiety makes derivatives of bicyclo[2.2.1]hept-5-en-2-one excellent monomers for Ring-Opening Metathesis Polymerization (ROMP). rsc.org ROMP is a chain-growth polymerization catalyzed by metal-carbene complexes, most notably those based on ruthenium (e.g., Grubbs' catalysts) and molybdenum. mdpi.comnih.gov The reaction proceeds by cleaving the double bond of the cyclic monomer and forming a linear polymer with the double bonds retained in the backbone. mdpi.com
The structure of the norbornene derivative significantly influences the polymerization rate and the properties of the resulting polymer. rsc.org Factors such as the nature of substituents on the bicyclic ring can affect steric hindrance and the electronic properties of the olefin, thereby modulating its reactivity towards the metal catalyst. rsc.orgrsc.org Well-defined ruthenium catalysts, such as Grubbs' third-generation catalyst (G3), are highly effective for ROMP, showing excellent functional group tolerance and allowing for the synthesis of polymers with controlled molecular weights and low polydispersity indices (PDI). rsc.orgnih.gov This controlled/"living" nature of the polymerization enables the synthesis of complex polymer architectures like block copolymers. dur.ac.uk
Table 3: Catalysts and Conditions for ROMP of Norbornene Derivatives
| Catalyst | Monomer Type | Key Features | Resulting Polymer | Reference(s) |
| Grubbs' 3rd Gen. (G3) | Norbornadiene half-esters | Living polymerization, high trans content | Well-defined homopolymers, narrow PDI | nih.gov |
| Na[W₂(μ-Cl)₃Cl₄(THF)₂] | Norbornene (NBE) | High efficiency at room temp., high cis-selectivity | High molecular weight polynorbornene (PNBE) | mdpi.com |
| Grubbs' 3rd Gen. (G3) | exo-norbornene–benzoladderene (NBL) | High propagation rates (kₚ) | Linear or bottlebrush polymers | rsc.org |
| RuCl₂(=CHPh)(PCy₃)₂ | Dicarboxyimide norbornene derivatives | Synthesis of block copolymers | Copolymers with low PDI (<1.2) | dur.ac.uk |
The unique reactivity of the strained bicyclic alkene system in bicyclo[2.2.1]hept-5-en-2-one and its derivatives makes them ideal substrates for transition metal-catalyzed domino (or cascade) reactions. beilstein-journals.org These reactions involve two or more bond-forming transformations in a single synthetic operation, rapidly building molecular complexity from simple starting materials. beilstein-journals.org
A variety of metals, including nickel, cobalt, rhodium, and gold, have been shown to catalyze domino reactions with norbornene-type systems. beilstein-journals.orgacs.org Examples include:
Nickel-catalyzed Ring-Opening/Cyclization : Heterobicyclic alkenes can react with alkynes in the presence of a Ni(0) catalyst. The reaction proceeds through an oxidative cyclometallation to form a nickelacycle, which then undergoes further transformations to yield complex heterocyclic products like coumarins. beilstein-journals.org
Cobalt-catalyzed C-H Activation/Annulation : A cobalt catalyst can mediate a domino sequence involving C-H activation, migratory insertion of the bicyclic alkene, and subsequent intramolecular cyclization and rearrangement to construct polycyclic aromatic systems. beilstein-journals.org
Gold-catalyzed Cycloisomerization : 3-Alkoxy-1,6-diynes undergo a gold(I)-catalyzed cycloisomerization that provides a facile route to the bicyclo[2.2.1]hept-5-en-2-one core structure itself. acs.org
Cycloaddition Cascades : Norbornadiene, a closely related structure, participates in transition metal-catalyzed [2+2+2] and [4+2+2] cycloadditions with alkynes and dienes, respectively, to form complex polycyclic adducts. researchgate.netnih.gov
These domino reactions leverage the relief of ring strain as a thermodynamic driving force, enabling the construction of intricate molecular scaffolds that would be challenging to access through traditional stepwise synthesis. beilstein-journals.org
Strategic Applications of 1s,4s Bicyclo 2.2.1 Hept 5 En 2 One As a Chiral Synthon and Scaffold in Complex Molecule Synthesis
Precursors for Optically Active Polycycles and Carbocyclic Frameworks
The strained bicyclic system of (1S,4S)-bicyclo[2.2.1]hept-5-en-2-one serves as an excellent starting point for synthesizing a wide array of complex polycyclic and carbocyclic structures. The inherent ring strain can be strategically released through various chemical transformations, such as ring-opening or rearrangement reactions, to generate highly functionalized and stereochemically rich monocyclic and polycyclic systems.
Substituted analogues of bicyclo[2.2.1]hept-5-en-2-one are frequently employed as key intermediates for the synthesis of chiral compounds featuring highly substituted cyclopentyl moieties. ku.ac.ke This approach has proven effective in the synthesis of diverse natural products and related structures, including certain terpenes, iridoids, and carbocyclic sugars. ku.ac.ke The defined absolute configuration of the starting ketone allows for the predictable and controlled formation of multiple stereocenters in the final products, a critical aspect in the total synthesis of complex molecules.
Building Blocks for Natural Product and Bioactive Molecule Scaffolds
The bicyclo[2.2.1]heptane framework is a recurring structural motif in numerous natural products and artificially produced bioactive compounds. ku.ac.ke The unique three-dimensional shape, hydrophobicity, and favorable pharmacokinetic properties conferred by this scaffold have made it an attractive target in drug discovery and natural product synthesis. nih.govrsc.org this compound provides a direct and enantiomerically pure entry into this important class of molecules.
Prostaglandins (B1171923) are a class of physiologically active lipid compounds with diverse hormone-like effects. The synthesis of these complex molecules requires precise control of stereochemistry. This compound and related structures have been instrumental as starting materials for creating the highly substituted cyclopentane (B165970) core of prostaglandins. ku.ac.ke One notable strategy involves the photochemical rearrangement of bicyclo[2.2.1]hept-5-en-2-one to access key intermediates for prostaglandin (B15479496) synthesis. acs.org Lactones are critical intermediates in the stereocontrolled synthesis of natural prostaglandins and their analogues, and bicyclic ketones provide a robust platform for their construction. nih.gov
Pheromones are chemical substances produced and released into the environment by an animal that affect the behavior or physiology of others of its species. The synthesis of enantiomerically pure pheromones is crucial, as different enantiomers can elicit different or no biological responses. The bicyclo[2.2.1]hept-5-en-2-one framework has been utilized as a starting point for the synthesis of conformationally constrained pheromone analogues, where the rigid scaffold helps to lock the molecule in a specific bioactive conformation. ku.ac.ke
The use of polycyclic hydrocarbon scaffolds, including the bicyclo[2.2.1]heptane system, is a widely adopted strategy in modern drug discovery. nih.govrsc.org This motif can enhance a molecule's metabolic stability, cell permeability, and binding affinity by providing a rigid three-dimensional structure.
A significant example is the incorporation of the bicyclo[2.2.1]heptane moiety into N,N′-diarylsquaramide derivatives to develop selective antagonists for the chemokine receptor CXCR2, a target for treating metastatic cancer. nih.gov By introducing the bicyclic scaffold, researchers were able to achieve high selectivity for CXCR2 over the homologous CXCR1 receptor. rsc.org Compound 2e (see table below), which incorporates the bicyclo[2.2.1]heptane group, demonstrated potent CXCR2 antagonistic activity and favorable in vivo pharmacokinetic profiles in rats. nih.govrsc.org
| Compound | Scaffold | CXCR2 IC50 | Selectivity (CXCR1 IC50 / CXCR2 IC50) |
|---|---|---|---|
| 1a | bicyclo[2.2.1]hept-5-ene | 0.062 µM | 113-fold |
| 2e | bicyclo[2.2.1]heptane | 48 nM | 60.4-fold |
Development of Chiral Ligands and Catalysts
Beyond its role as a structural scaffold, this compound is a valuable precursor for the synthesis of novel chiral ligands used in asymmetric catalysis. The rigid backbone of the norbornene system allows for the precise positioning of coordinating atoms, creating a well-defined chiral environment around a metal center. This is crucial for achieving high levels of stereocontrol in catalytic reactions.
The synthesis of these ligands often begins with the desymmetrization of related meso-norbornene compounds, such as anhydrides, which can be converted into chiral diols, diamines, and amino alcohols with high enantiomeric purity. metu.edu.trmetu.edu.tr These functionalized norbornene derivatives then serve as the foundation for a wide range of chiral ligands.
Ligands derived from the norbornene scaffold have found significant application in a variety of transition metal-catalyzed asymmetric transformations. The C2-symmetrical nature of many of these ligands makes them particularly effective in inducing high enantioselectivity.
One prominent class is the chiral diene ligands based on the bicyclo[2.2.1]hepta-2,5-diene core, which can be synthesized from bicyclo[2.2.1]heptane-2,5-dione. sigmaaldrich.com These ligands have proven highly effective in rhodium-catalyzed asymmetric 1,4-addition reactions. sigmaaldrich.com Additionally, norbornene-based 1,4-amino alcohol derivatives have been synthesized and successfully employed as chiral catalysts. metu.edu.tr For instance, a specific chiral amino alcohol ligand derived from a norbornene precursor demonstrated high enantioselectivity in the asymmetric diethylzinc (B1219324) addition to benzaldehyde. metu.edu.tr Salen-type ligands derived from norbornene diamines have also shown good efficacy in asymmetric epoxidation and aziridination reactions. metu.edu.tr
| Ligand Type | Catalytic Reaction | Enantioselectivity (e.e.) | Reference |
|---|---|---|---|
| (2S,3R)-2-dimethylaminomethyl-3-hydroxymethylbicyclo[2.2.1]hept-5-ene | Asymmetric diethylzinc addition | 88% | metu.edu.tr |
| Norbornene-derived Salen-type ligand | Asymmetric epoxidation | Good effectiveness | metu.edu.tr |
| Norbornene-derived Salen-type ligand | Asymmetric aziridination | Good effectiveness | metu.edu.tr |
| (R,R)-Bn-nbd* (diene ligand) | Rh-catalyzed 1,4-addition | High | sigmaaldrich.com |
Scaffold for Supramolecular Assembly
The rigid, stereochemically defined framework of this compound presents an intriguing platform for the rational design and construction of complex supramolecular architectures. The inherent chirality and conformational constraints of this bicyclic ketone can be exploited to direct the spatial arrangement of appended functional groups, thereby programming the self-assembly of molecules through specific non-covalent interactions. While the direct utilization of this compound itself as a primary scaffold in extensive supramolecular systems is an emerging area of research, the principles derived from related bicyclic and chiral molecules underscore its potential.
The strategic placement of recognition motifs, such as hydrogen bond donors and acceptors, aromatic rings for π-π stacking, or metal-coordinating ligands onto the bicyclo[2.2.1]heptene skeleton can lead to the formation of discrete, ordered assemblies like capsules, cages, or extended networks like supramolecular polymers and gels. The chirality of the (1S,4S) core is expected to translate into the formation of chiral supramolecular structures, a critical feature for applications in enantioselective recognition, catalysis, and chiroptical materials.
Table 1: Potential Non-Covalent Interactions for Supramolecular Assembly Utilizing a this compound Scaffold
| Interaction Type | Description | Potential Functional Groups | Resulting Supramolecular Structure |
| Hydrogen Bonding | Directional interactions between a hydrogen atom and an electronegative atom (O, N). | Carboxylic acids, amides, ureas, pyridyls | Helices, sheets, rosettes, capsules |
| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. | Phenyl, naphthyl, pyridyl groups | Columnar stacks, layered structures |
| Host-Guest Interactions | Encapsulation of a smaller "guest" molecule within a larger "host" molecule or assembly. | Crown ether or cyclodextrin (B1172386) moieties | Inclusion complexes, molecular capsules |
| Metal Coordination | Interaction between metal ions and ligands to form coordination complexes. | Pyridyl, bipyridyl, terpyridyl, carboxylate groups | Metallo-supramolecular cages, polygons, polymers |
Detailed research into the synthesis and characterization of such systems would involve derivatizing the ketone or the double bond of this compound to introduce the desired interacting moieties. The resulting supramolecular structures would then be studied using techniques such as X-ray crystallography, NMR spectroscopy (including DOSY), mass spectrometry, and circular dichroism to elucidate their structure, stability, and chiral properties. The precise control over the three-dimensional structure offered by the bicyclic scaffold could allow for the creation of highly ordered materials with tailored functions. For instance, a supramolecular cage built from this chiral unit could create a chiral inner cavity, enabling enantioselective binding of guest molecules. Similarly, supramolecular polymers could exhibit helical structures with a preferred handedness dictated by the stereochemistry of the monomeric unit.
While specific, extensively documented examples of large supramolecular assemblies based solely on the this compound scaffold are not yet prevalent in the literature, the foundational principles of supramolecular chemistry strongly support its viability as a valuable building block in this field. Future research is anticipated to further explore and harness the unique stereochemical and conformational attributes of this chiral synthon in the development of novel, functional supramolecular materials.
Computational and Theoretical Investigations into the Structure and Reactivity of Bicyclo 2.2.1 Heptenone Systems
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic behavior of bicyclo[2.2.1]heptenone systems. These methods allow for the precise determination of ground and excited-state properties, orbital interactions, and the energetics of various chemical transformations.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study the reaction mechanisms involving bicyclic systems, providing detailed information about transition states and reaction pathways.
DFT calculations have been instrumental in revealing the mechanisms of complex transformations. For instance, studies on gold(I)-catalyzed cycloisomerizations of 1,6-diynes that form bicyclo[2.2.1]heptane skeletons have used DFT to map out the reaction mechanism, highlighting the critical role of an allyl-gold species. researchgate.net Similarly, the stereochemistry of the epoxidation of bicyclo[2.2.1]hept-2-ene and its derivatives has been successfully rationalized using DFT. researchgate.net These calculations can identify and characterize the transition state structures for both exo and endo attacks, explaining the observed product ratios based on the calculated activation energies. For example, in the epoxidation of norbornene derivatives, the preference for exo attack is often explained by the lower activation barrier compared to the more sterically hindered endo approach. researchgate.net
Advanced DFT-based techniques, such as the Bonding Evolution Theory (BET), have been employed to decipher the intricate electronic rearrangements during reactions like the 1,3-dipolar rearrangement between acetonitrile (B52724) oxide and derivatives of 7-oxabicyclo[2.2.1]hept-5-en-2-yl acetate (B1210297). acs.org Such analyses provide a step-by-step description of bond formation and cleavage, clarifying the sequence of electronic events that govern the reaction mechanism. acs.org
Table 1: Application of DFT in Studying Reaction Mechanisms of Bicyclo[2.2.1]heptene Systems
| Reaction Type | System Studied | Key DFT Findings |
|---|---|---|
| Cycloisomerization | 3-Alkoxy-1,6-diynes | Elucidation of a mechanism involving an allyl-gold intermediate. researchgate.net |
| Epoxidation | Bicyclo[2.2.1]hept-2-ene derivatives | Rationalization of exo/endo selectivity via transition state analysis. researchgate.net |
| 1,3-Dipolar Rearrangement | 7-oxabicyclo[2.2.1]hept-5-en-2-yl acetate derivatives | Detailed electronic steps of bond formation and cleavage using BET. acs.org |
Molecular Orbital (MO) theory provides a framework for understanding chemical reactivity based on the interactions between the orbitals of reacting species. icourse.club Frontier Molecular Orbital (FMO) theory, which focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is particularly useful for predicting the outcomes of concerted reactions. chemrxiv.org
In β,γ-unsaturated ketones like (1S,4S)-bicyclo[2.2.1]hept-5-en-2-one, significant interactions can occur between the oxygen lone-pair orbital (nO) of the carbonyl group and the π-orbitals of the double bond. researchgate.net These interactions, which can be analyzed through photoelectron spectroscopy and supported by ab initio calculations, influence the molecule's electronic properties and reactivity. researchgate.net The analysis of MO contributions helps in understanding the donor-acceptor characteristics of different parts of the molecule, which is crucial for predicting how it will interact with other reagents. nih.gov For instance, the relative energies of the HOMO and LUMO can determine whether a reaction is likely to proceed and what its regioselectivity might be. chemrxiv.org
Conformational Analysis and Stereochemical Control Mechanisms
The rigid, strained bicyclic framework of this compound significantly restricts its conformational freedom. uni-regensburg.de However, subtle conformational preferences can still play a crucial role in determining the stereochemical outcome of reactions. Molecular modeling and computational conformational analysis are used to identify the most stable conformations and to understand how substituents influence the molecule's shape. bohrium.comnih.gov
Prediction of Reactivity and Selectivity in Novel Transformations
Computational methods are increasingly used not only to explain known reactivity but also to predict the outcome of novel transformations. By calculating the potential energy surfaces for proposed reaction pathways, chemists can assess the feasibility of a new reaction and predict its selectivity before attempting it in the lab. escholarship.org
For the bicyclo[2.2.1]heptenone system, theoretical studies can guide the design of stereoselective syntheses. DFT calculations, for example, can predict how changes in substituents or reaction conditions will affect the energy barriers for competing pathways, thereby influencing the product distribution. researchgate.net This predictive power was demonstrated in studies of the epoxidation of 7-substituted norbornenes, where DFT calculations correctly predicted a switch in stereoselectivity from exo to endo as the steric bulk of the 7-syn-substituent increased. researchgate.net Furthermore, computational insights into unprecedented reaction sequences, such as an anionic condensation, fragmentation, and elimination of bicyclo[2.2.1]heptenones, can help to rationalize the formation of complex products like stereoselectively substituted five-membered rings. nih.gov
Table 2: Computational Prediction of Selectivity in Bicyclo[2.2.1]heptene Systems
| Transformation | Computational Method | Predicted Selectivity | Basis of Prediction |
|---|---|---|---|
| Epoxidation | DFT | exo vs. endo | Steric repulsion and hydrogen bonding in the transition state. researchgate.net |
| Gold-Catalyzed Cycloisomerization | DFT | Regioselectivity | Analysis of electronic and steric factors in reaction intermediates. researchgate.net |
Excited-State Deactivation Mechanism Studies
The photochemistry of bicyclo[2.2.1]heptenone involves the behavior of the molecule after it absorbs light and enters an electronically excited state. Understanding the subsequent deactivation pathways—how the molecule returns to the ground state—is crucial for controlling photochemical reactions. Bicyclo[2.2.1]heptanones are known to undergo Norrish Type I cleavage upon photoexcitation, where the α-carbon-carbonyl bond breaks to form a diradical intermediate. nih.gov
Theoretical methods, particularly time-dependent density functional theory (TD-DFT), are vital for studying excited-state potential energy surfaces. core.ac.uknih.gov These calculations can map the pathways for deactivation, including radiative processes like fluorescence and phosphorescence, and non-radiative processes. A key concept in non-radiative deactivation is the conical intersection, a point where two electronic potential energy surfaces cross. researchgate.net These intersections provide ultra-fast funnels for the molecule to return from an excited state to the ground state. researchgate.net Computational studies can locate these conical intersections and simulate the dynamics of the deactivation process, explaining why certain photochemical reactions are efficient while others are not. For β,γ-enones, TD-DFT calculations have been used to investigate the circularly polarized phosphorescence (CPP) which is sensitive to the triplet excited state structure, revealing that different minima on the lowest triplet excited state potential energy surface can exhibit CPP signals of opposite signs. core.ac.uk
Advanced Analytical Methodologies for Structural Elucidation and Reaction Monitoring in Bicyclo 2.2.1 Hept 5 En 2 One Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Mechanistic Pathways
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of bicyclo[2.2.1]hept-5-en-2-one and its derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the molecular skeleton, while advanced 2D NMR techniques are crucial for unambiguous stereochemical assignments.
¹H and ¹³C NMR Spectroscopy: The asymmetry and conformational rigidity of the bicyclic system result in a complex and informative ¹H NMR spectrum. The olefinic protons (H5, H6) typically appear in the range of δ 6.0-6.2 ppm, while the bridgehead protons (H1, H4) are found further upfield. The chemical shifts of the methylene (B1212753) bridge proton (H7), as well as the protons adjacent to the carbonyl group (H3), are highly sensitive to the stereochemistry of substituents. For instance, the distinction between exo and endo protons at the C3 position is critical and can be determined by their coupling constants and through-space correlations. In ¹³C NMR, the carbonyl carbon (C2) exhibits a characteristic signal in the downfield region (δ > 215 ppm), while the olefinic carbons appear around δ 130-140 ppm.
Advanced NMR Techniques for Stereochemical Assignment: For complex derivatives, one-dimensional NMR is often insufficient. Two-dimensional techniques are routinely employed to establish connectivity and spatial relationships.
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons (²J, ³J), allowing for the mapping of the proton network throughout the bicyclic frame.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, enabling the definitive assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is invaluable for identifying quaternary carbons and piecing together the carbon skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): This is arguably the most critical technique for stereochemical assignment. It detects through-space correlations between protons that are in close proximity, regardless of whether they are scalar-coupled. This allows for the unambiguous differentiation between endo and exo substituents, as an endo substituent will show a NOE correlation with the syn-proton at the C7 bridge, while an exo substituent will not. This method has been effectively used to determine the absolute configuration of enantiopure bicyclo[2.2.1]heptan-2-endo-amines derived from related ketones. acs.orgacs.org
Reaction Monitoring: NMR spectroscopy is also a vital tool for monitoring the progress of reactions. For example, in rearrangement reactions, such as those involving Diels-Alder adducts, NMR analysis is used to identify the structure of the rearranged bicyclo[2.2.1]heptanone products and distinguish between kinetic and thermodynamically favored isomers. acs.org
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Correlations (2D NMR) |
|---|---|---|---|
| 1 (Bridgehead) | ~2.6 | ~58 | COSY with H6; HMBC to C2, C7 |
| 2 (Carbonyl) | - | ~219 | HMBC from H1, H3 |
| 3-exo | ~2.1 | ~46 | NOESY to H4 |
| 3-endo | ~2.0 | NOESY to H7-syn | |
| 4 (Bridgehead) | ~2.6 | ~41 | COSY with H3, H5 |
| 5 | ~6.0 | ~132 | COSY with H4, H6 |
| 6 | ~6.2 | ~137 | COSY with H1, H5 |
| 7 (Bridge) | ~1.5-1.9 | ~34 | HMBC to C1, C4 |
Mass Spectrometry for Elucidating Reaction Products
Mass spectrometry (MS) is an essential technique for determining the molecular weight of reaction products and gaining structural information through fragmentation analysis. It is often coupled with a chromatographic separation method, such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
Electron Ionization (EI-MS): For volatile compounds like bicyclo[2.2.1]hept-5-en-2-one and its simple derivatives, GC-MS with electron ionization is the method of choice. The high-energy ionization process leads to characteristic and reproducible fragmentation patterns that serve as a molecular fingerprint. A key fragmentation pathway for the parent ketone is a retro-Diels-Alder reaction, which results in the loss of cyclopentadiene (B3395910) (C₅H₆, 66 Da) to give a prominent ion at m/z 42, corresponding to ketene (B1206846) (C₂H₂O). The molecular ion (M⁺) is typically observed at m/z 108. nist.govnih.gov This technique is routinely used to identify products in complex reaction mixtures, such as those from rearrangements or oxidations. acs.orgscispace.com
Soft Ionization Techniques: For larger, less volatile, or thermally fragile derivatives, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) are employed. These methods impart less energy to the molecule, often leaving the molecular ion intact as the base peak (e.g., [M+H]⁺ or [M+Na]⁺). This is crucial for confirming the molecular weight of a newly synthesized compound before proceeding with more detailed structural analysis by NMR.
| m/z | Proposed Fragment Ion | Formula | Significance |
|---|---|---|---|
| 108 | Molecular Ion [M]⁺ | C₇H₈O⁺ | Confirms molecular weight |
| 80 | [M - CO]⁺ | C₆H₈⁺ | Loss of carbon monoxide |
| 79 | [M - CHO]⁺ | C₆H₇⁺ | Loss of formyl radical |
| 66 | [C₅H₆]⁺ | C₅H₆⁺ | Cyclopentadiene cation from retro-Diels-Alder |
| 42 | [C₂H₂O]⁺ | C₂H₂O⁺ | Ketene cation from retro-Diels-Alder |
Chromatographic Techniques for Separation and Purity Assessment in Research Contexts
Chromatography is indispensable in research involving bicyclo[2.2.1]hept-5-en-2-one for separating complex mixtures, purifying reaction products, and assessing both chemical and enantiomeric purity.
Gas Chromatography (GC): Due to its volatility, bicyclo[2.2.1]hept-5-en-2-one is well-suited for GC analysis. Using standard capillary columns (e.g., SPB-5), GC can effectively separate the ketone from starting materials, solvents, and byproducts, allowing for accurate purity assessment. ku.ac.ke For chiral analysis, specialized stationary phases are required. For example, derivatives of the ketone can be separated into their respective enantiomers on chiral columns like CycloSil-B, which is crucial for determining the enantiomeric excess (ee) of products from asymmetric syntheses. ku.ac.ke In some cases, derivatization with a chiral reagent to form diastereomers allows for separation on standard achiral columns. tandfonline.com
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used for both purification and analysis. For analytical purposes, reversed-phase HPLC on C18 columns can be used to assess the purity of various derivatives. The most significant application of HPLC in this field is chiral separation. The enantiomers of derivatives such as 2-azabicyclo[2.2.1]hept-5-en-3-one can be baseline-separated on chiral stationary phases (CSPs) like Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)). oup.comresearchgate.net This direct analytical method is rapid and efficient for determining enantiomeric purity without the need for derivatization.
| Technique | Stationary Phase | Typical Mobile Phase | Application | Reference |
|---|---|---|---|---|
| GC | SPB-5 (non-polar) | Helium | Purity assessment, reaction monitoring | ku.ac.ke |
| Chiral GC | CycloSil-B | Helium | Enantiomeric separation of derivatives | ku.ac.ke |
| HPLC | LiChrospher RP-18 | Acetonitrile (B52724)/Water | Separation of diastereomeric derivatives | nih.gov |
| Chiral HPLC | Chiralcel OD-H | n-Hexane/Isopropanol | Direct enantiomeric separation of derivatives | oup.comresearchgate.net |
X-ray Crystallography of Novel Derivatives and Intermediates
While (1S,4S)-bicyclo[2.2.1]hept-5-en-2-one itself is a liquid, X-ray crystallography of its solid derivatives or stable intermediates provides the most definitive and unambiguous structural information. This technique yields a precise three-dimensional map of electron density in a single crystal, allowing for the determination of absolute stereochemistry, bond lengths, bond angles, and intermolecular interactions.
In the context of bicyclo[2.2.1]hept-5-en-2-one research, X-ray crystallography has been instrumental in confirming the absolute configuration of chiral products. For instance, the absolute configuration of (+)-bicyclo[2.2.1]hept-5-en-2-one was unambiguously determined by performing a crystal structure analysis on a solid derivative, 2-chlorobicyclo[2.2.1]hept-5-ene-exo-2-carboxamide, and then chemically correlating it back to the parent ketone. ku.ac.kewpmucdn.com This method provides an absolute structural anchor that can be used to validate assignments made by other techniques like NMR or chiroptical methods.
Crystal structures of more complex derivatives, such as those incorporating the bicyclic unit as a scaffold for peptides, have revealed how the rigid U-shaped architecture of the norbornene framework dictates molecular conformation. acs.org The structural data obtained from X-ray analysis, including precise bond lengths and angles, are invaluable for understanding strain, reactivity, and the mechanisms of stereoselective reactions. iucr.org
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₁₀ClNO |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.670(1) |
| b (Å) | 10.749(2) |
| c (Å) | 11.533(2) |
| Significance | Provided first unambiguous determination of the absolute configuration of (+)-bicyclo[2.2.1]hept-5-en-2-one. |
Future Directions and Emerging Research Avenues in 1s,4s Bicyclo 2.2.1 Hept 5 En 2 One Chemistry
Expansion of Enantioselective Synthetic Toolbox
The development of new enantioselective methods for the synthesis and functionalization of (1S,4S)-bicyclo[2.2.1]hept-5-en-2-one and its derivatives is a cornerstone of future research. The inherent chirality and conformational rigidity of this scaffold make it an excellent starting material for the synthesis of complex chiral molecules.
One promising area is the use of novel catalysts to control stereoselectivity in reactions involving the bicyclic core. For instance, allo-threonine-derived O-acyl-B-phenyl-oxazaborolidinones have been demonstrated as highly effective Lewis acid catalysts for the enantioselective Diels-Alder reaction of simple acyclic enone dienophiles. acs.org With catalyst loadings as low as 10 to 20 mol%, Diels-Alder adducts can be obtained in high enantiomeric excess (76-98% ee) and with high endo-selectivity. acs.org This expands the range of accessible chiral building blocks derived from the bicyclo[2.2.1]heptane framework.
Future efforts will likely focus on developing an even broader "toolbox" of enantioselective reactions. This includes the exploration of biocatalysis, where enzymes are used to perform highly specific and enantioselective transformations. The hydrolysis of related lactam structures, such as 2-aza-bicyclo[2.2.1]hept-5-en-3-one, using specific lactamases has demonstrated the potential for enzymatic resolutions to obtain enantiomerically pure compounds. scispace.com
Integration with Bioorthogonal Chemistry for Advanced Materials
The strained double bond in the bicyclo[2.2.1]heptene core imparts exceptional reactivity, making it a prime candidate for bioorthogonal chemistry. acs.org These reactions, which occur rapidly and specifically within biological systems without interfering with native biochemical processes, are revolutionizing fields from in vivo imaging to drug delivery.
Derivatives of bicyclo[2.2.1]hept-5-en-2-one, particularly those containing a norbornene moiety, are increasingly being used in bioorthogonal inverse electron demand Diels-Alder cycloaddition reactions with tetrazines. google.com This "click chemistry" approach allows for the rapid and specific covalent labeling of biomolecules. For example, antibodies functionalized with norbornene derivatives can be used to target specific cells, followed by the introduction of a tetrazine-linked payload, such as a fluorescent dye or a therapeutic agent. google.com
Future research will focus on designing and synthesizing novel bicyclo[2.2.1]hept-5-en-2-one derivatives with optimized reactivity and biocompatibility for these applications. This includes the development of new linkers and functional groups to attach the bicyclic scaffold to a wider range of biomolecules and materials, paving the way for the creation of advanced diagnostic and therapeutic tools, as well as smart materials that can respond to biological stimuli.
Exploration of Novel Catalytic Transformations
The unique structural and electronic properties of this compound make it a versatile substrate for exploring novel catalytic transformations. The development of new catalytic methods to functionalize this scaffold can lead to more efficient and atom-economical synthetic routes to valuable compounds.
A notable example is the gold(I)-catalyzed cycloisomerization of 3-alkoxyl-1,6-diynes, which provides a facile and atom-economic approach to a diverse set of substituted bicyclo[2.2.1]hept-5-en-2-ones. researchgate.net This method proceeds in moderate to good yields and offers a new strategy for the preparation of these bridged ring systems. researchgate.net
The regioselectivity of electrophilic additions to the alkene moiety of bicyclo[2.2.1]hept-5-en-2-one is another area of interest. mdpi.com The carbonyl group acts as a π-withdrawing and a σ-donating group, influencing the stability of cationic intermediates and thus directing the outcome of the reaction. mdpi.com Understanding and controlling this regioselectivity through the use of specific catalysts is a key area for future investigation. This will enable the selective introduction of functional groups at either the C5 or C6 position, further expanding the synthetic utility of this scaffold.
| Catalytic Transformation | Catalyst | Key Features |
| Cycloisomerization of 3-alkoxyl-1,6-diynes | Gold(I) complexes | Atom-economic, provides access to diverse substituted products. researchgate.net |
| Electrophilic Addition | Various | Regioselectivity influenced by the homoconjugated carbonyl group. mdpi.com |
Computational Design and Predictive Modeling for New Reactivity
Computational chemistry is becoming an indispensable tool for predicting and understanding the reactivity of complex molecules like this compound. In silico methods can guide the design of new experiments and accelerate the discovery of novel reactions and materials.
Bonding evolution theory (BET) analysis has been used to decipher the molecular mechanism of complex rearrangements, such as the 1,3-dipolar rearrangement between acetonitrile (B52724) oxide and derivatives of 7-oxabicyclo[2.2.1]hept-5-en-2-yl acetate (B1210297). acs.org Such detailed mechanistic understanding can inform the design of more efficient and selective reactions.
Furthermore, computational methods are being employed to design novel pericyclic reactions. For instance, the design of a tetrapericyclic cycloaddition leading to four different products from an ambimodal transition state highlights the power of computational chemistry to predict complex reactivity. acs.org Predictive modeling techniques like 3D quantitative structure-activity relationship (3D-QSAR) and Comparative Molecular Field Analysis (CoMFA) are also being applied to understand enzyme-substrate interactions in biocatalytic transformations involving bicyclic ketones. cust.edu.tw These models can help in the rational design of substrates and enzyme engineering to improve catalytic efficiency and selectivity. cust.edu.tw
Future research will likely see a greater integration of computational and experimental approaches to explore the vast chemical space accessible from this compound, leading to the discovery of unprecedented reactivity and novel functional molecules.
Applications in Advanced Polymer Chemistry and Functional Materials
The rigid and strained bicyclic structure of this compound and its derivatives makes them valuable monomers for the synthesis of advanced polymers with unique properties. Ring-opening metathesis polymerization (ROMP) of norbornene-type monomers is a particularly powerful technique for producing polymers with well-defined architectures and functionalities.
Polymers derived from bicyclo[2.2.1]heptene units can exhibit high thermal stability and unique mechanical properties. vulcanchem.com The boronic acid functionality in derivatives like bicyclo[2.2.1]hept-2-en-2-ylboronic acid can be utilized to create boron-containing polymers with tailored properties for applications such as chemical sensors or drug delivery systems. vulcanchem.com The bicyclic backbone contributes to the mechanical strength and thermal resilience of the resulting materials. vulcanchem.com
The combination of reversible deactivation radical polymerization techniques with the "click" reactivity of the norbornene moiety allows for the design of well-defined functional polymers and their controlled conjugation. researchgate.net This opens up possibilities for creating complex macromolecular architectures, such as block copolymers and star-like polymers, with precise control over their structure and properties. Future work in this area will focus on synthesizing novel functional monomers based on the this compound scaffold to create materials with advanced optical, electronic, and biological properties.
Q & A
Q. How is the stereochemical configuration of this compound validated experimentally?
- Methodology : Employ circular dichroism (CD) spectroscopy to analyze optical activity in ground and excited states. Compare experimental CD spectra with computational predictions (e.g., TD-DFT) for validation. Single-crystal X-ray diffraction provides definitive proof of absolute configuration, as demonstrated in studies of analogous norbornenone derivatives .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data contradictions resolved?
- Methodology : Use - and -NMR to confirm molecular structure, with attention to diastereotopic protons in the bicyclic framework. Discrepancies in chemical shifts (e.g., due to solvent effects) are resolved by cross-referencing with gas-phase IR spectra and high-resolution mass spectrometry (HRMS). For unresolved signals, variable-temperature NMR or isotopic labeling may clarify assignments .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in asymmetric catalysis?
- Methodology : Design kinetic studies to compare reaction rates and stereoselectivity between enantiomers. For example, evaluate its performance as a ligand in transition-metal-catalyzed reactions (e.g., Diels-Alder or hydrogenation). Use Hammett plots or Eyring analysis to correlate steric/electronic effects with enantiomeric excess (ee). Contradictory results may arise from competing reaction pathways, requiring mechanistic probes like isotopic tracers or computational modeling (DFT) .
Q. What challenges arise in analyzing the compound’s hydrogen-bonding properties, and how are they addressed in crystallographic studies?
- Methodology : Crystallize the compound with co-crystallants (e.g., urea derivatives) to stabilize hydrogen-bonded networks. Use Hirshfeld surface analysis to quantify intermolecular interactions. Discrepancies in reported H-bond strengths may stem from lattice packing effects; mitigate this by conducting studies under controlled humidity/temperature .
Q. How can computational models predict the compound’s thermodynamic stability, and what experimental data validate these predictions?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to estimate strain energy and compare with experimental calorimetric data (e.g., heat of combustion). Discrepancies >5% suggest limitations in basis sets or solvent effects in silico. Validate with dynamic NMR to assess ring-flipping barriers, which correlate with strain .
Q. What strategies ensure reproducibility in synthesizing enantiopure this compound across different labs?
- Methodology : Adopt the "Replication Recipe" framework:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
